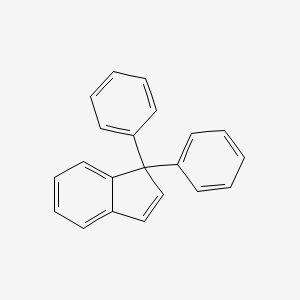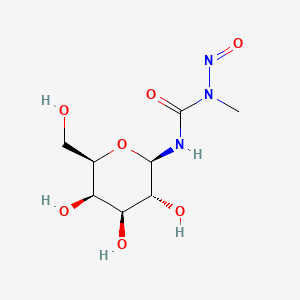![molecular formula C22H41NaO4 B14670038 sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate CAS No. 38816-48-7](/img/structure/B14670038.png)
sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate is a chemical compound with the molecular formula C22H41NaO4 and a molecular weight of 392.548 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate typically involves the reaction of octadec-8-en-1-ol with ethylene oxide to form 2-[2-[(E)-octadec-8-enoxy]ethoxy]ethanol. This intermediate is then reacted with sodium chloroacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the octadec-8-enoxy group to a single bond.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: Octadec-8-enoic acid.
Reduction: this compound with a saturated alkyl chain.
Substitution: Various substituted acetates depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants
Mécanisme D'action
The mechanism of action of sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in applications such as drug delivery, where it helps in the formation of micelles that can encapsulate hydrophobic drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate (SDS): Another surfactant with similar properties but a shorter alkyl chain.
Sodium lauryl ether sulfate (SLES): Similar surfactant with an ether linkage in the alkyl chain.
Sodium stearate: A surfactant with a saturated alkyl chain.
Uniqueness
Sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate is unique due to its long unsaturated alkyl chain, which provides distinct properties such as enhanced solubility and interaction with hydrophobic substances. This makes it particularly useful in applications requiring the stabilization of emulsions and dispersions .
Propriétés
Numéro CAS |
38816-48-7 |
|---|---|
Formule moléculaire |
C22H41NaO4 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate |
InChI |
InChI=1S/C22H42O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-20-26-21-22(23)24;/h10-11H,2-9,12-21H2,1H3,(H,23,24);/q;+1/p-1/b11-10+; |
Clé InChI |
DQEWELPNYUOALE-ASTDGNLGSA-M |
SMILES isomérique |
CCCCCCCCC/C=C/CCCCCCCOCCOCC(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCC=CCCCCCCCOCCOCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


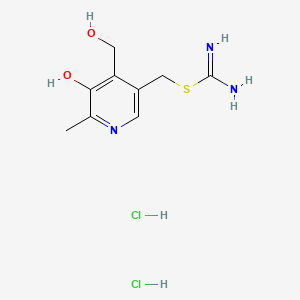
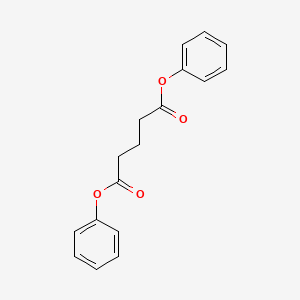
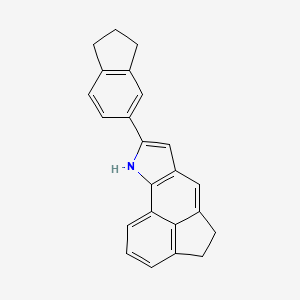
![Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-](/img/structure/B14669980.png)

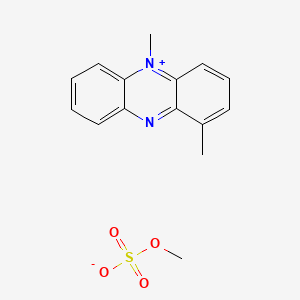
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)-](/img/structure/B14669997.png)
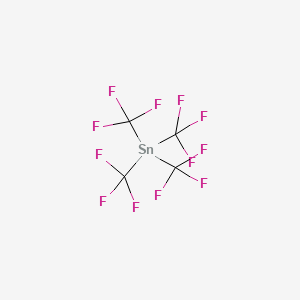
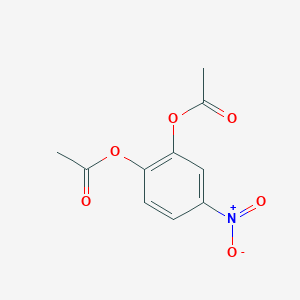
![1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide](/img/structure/B14670011.png)
